XY077

RORγ inverse agonism IC50 Prostate cancer

Standard RORγ inverse agonists like T0901317 or SR2211 suffer from low potency (μM range) or significant off-target activity, compromising assay validity and SAR interpretation. XY077 (compound 14a) is a validated solution: - **Higher Potency**: IC50 = 0.004 μM (4 nM) in cellular assays, enabling wide dynamic range in dose-response. - **Confirmed Target Engagement**: ΔTm of +10.2 °C via thermal shift assay. - **Selective Profile**: Avoids LXR/FXR cross-reactivity common in early tool compounds. Supplied as a lyophilized powder for in vitro and in vivo CRPC model studies (22Rv1, LNCaP).

Molecular Formula C27H27F3N2O5S2
Molecular Weight 580.6 g/mol
Cat. No. B15545367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXY077
Molecular FormulaC27H27F3N2O5S2
Molecular Weight580.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H27F3N2O5S2/c1-2-38(34,35)24-13-7-19(8-14-24)16-26(33)31-23-12-9-21-4-3-15-32(25(21)17-23)39(36,37)18-20-5-10-22(11-6-20)27(28,29)30/h5-14,17H,2-4,15-16,18H2,1H3,(H,31,33)
InChIKeyJTBOSRFOFOLAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XY077: Potent RORγ Inverse Agonist for Prostate Cancer Research


XY077 (compound 14a) is a 1,2,3,4-tetrahydroquinoline derivative identified as a novel and potent inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), a key driver in prostate cancer progression [1]. It exhibits high potency with an IC50 of 0.004 μM in cellular assays and demonstrates significant target engagement as shown by a thermal stability shift (ΔTm) of 10.2 °C [2]. Its chemical structure is defined by the molecular formula C27H27F3N2O5S2 and a molecular weight of 580.6 g/mol .

RORγ pathway inhibition study fit
Target-engagement assay context (thermal shift)
Nuclear receptor selectivity research workflow
Prostate cancer pathway studies

Why Generic RORγ Inverse Agonists Cannot Substitute


The RORγ inverse agonist landscape includes compounds with a wide range of potencies, from micromolar to low nanomolar, and variable selectivity profiles, making generic substitution a high-risk approach for experimental consistency [1]. For instance, while early tool compounds like T0901317 show RORγ inverse agonism, they exhibit significant off-target activity (e.g., LXR and FXR agonism) and require micromolar concentrations [2]. Even among more selective and potent analogues, such as XY101 (IC50 = 30 nM) or SR2211 (IC50 = ~320 nM), the potency can differ by orders of magnitude compared to XY077 (IC50 = 4 nM) . These variations directly impact the required concentration for cellular assays, the interpretation of in vivo efficacy, and the structure-activity relationship (SAR) analysis, underscoring the necessity of using the specific compound validated in key studies.

Potency mismatch Reported potency differences among RORγ inverse agonists range significantly, affecting assay concentration selection and SAR interpretation.
Off-target profile Off-target activities (e.g., LXR agonism of T0901317) may confound pathway-specific findings, limiting direct substitution for mechanism-of-action studies.
Selectivity divergence Selectivity profiles vary across chemical series; RORγ-specific interpretation cannot be transferred without selectivity panel review.

Quantitative Differentiation from Closest Analogs


Superior Cellular Potency

XY077 demonstrates significantly higher potency in cellular assays compared to key RORγ inverse agonists. In a luciferase reporter gene assay, XY077 achieved an IC50 of 4 nM, which is approximately 137.5-fold more potent than its direct structural analog XY039 (IC50 = 550 nM) [1]. This potency is also over an order of magnitude greater than that of other established compounds, including XY101 (IC50 = 30 nM) and SR2211 (IC50 = ~320 nM) .

Cellular potency
Head-to-head
IC50 0.004 μM
137.5-fold vs XY039, 7.5-fold vs XY101, 80-fold vs SR2211
Supports low-concentration assay design
Cell-based reporter gene assay; rank order may shift with conditions
RORγ inverse agonism IC50 Prostate cancer

Enhanced Target Engagement and Thermal Stabilization

XY077 exhibits superior stabilization of the RORγ ligand-binding domain (LBD), a direct measure of target engagement. It produced a thermal shift (ΔTm) of 10.2 °C, which is 2.1 °C greater than the stabilization achieved by its structural analog XY039 (ΔTm = 8.1 °C) in a thermal shift assay (TSA) [1]. This quantitative difference indicates a stronger and more favorable binding interaction with the target protein.

Target engagement
Head-to-head
ΔTm 10.2 °C
+2.1 °C vs XY039 (26% greater stabilization)
Supports target-binding stability review
Thermal shift assay; context-dependent interpretation
Target engagement Thermal stability assay RORγ-LBD

Subtype-Selective Profile

Unlike many earlier RORγ inverse agonists derived from promiscuous scaffolds like T0901317, XY077 belongs to a novel 1,2,3,4-tetrahydroquinoline series with reported excellent selectivity against other nuclear receptor subtypes [1]. While the original T0901317 is a potent LXR agonist (EC50 = 20 nM) and a dual RORα/γ inverse agonist (Ki = 132 nM and 51 nM, respectively) , the discovery paper for XY077 and its analog XY039 confirms that this new chemical series was designed and validated to avoid such cross-reactivity, making XY077 a more precise chemical probe.

Selectivity profile
Class-level
Novel scaffold reported as selective against other nuclear receptors
T0901317: LXRα EC50 20 nM, RORγ Ki 51 nM (promiscuous)
Supports RORγ-specific pathway interpretation
Selectivity panel review recommended; class-level inference
Nuclear receptor selectivity RORγ Off-target effects

Verified Chemical Identity for Reproducibility

XY077 is supplied with a verified chemical structure (C27H27F3N2O5S2, MW 580.6) and a typical purity of 95% . This contrasts with other RORγ modulators like SR2211, where the reported IC50 varies significantly (e.g., ~320 nM in some assays) , potentially due to differences in compound handling, solubility, or lot-to-lot purity. The defined and validated identity of XY077 ensures greater experimental reproducibility and reduces the risk of variable results arising from uncharacterized or impure compound sources.

Chemical identity
Data to verify
C27H27F3N2O5S2, MW 580.6, purity 95%
Supplier-reported specification
Supports batch reproducibility review
Lot-specific data to verify; SR2211 purity variability reported
Quality control Reproducibility Chemical characterization

Optimized Research Applications


HTS and Dose-Response Studies

Due to its exceptional potency (IC50 = 4 nM) and target engagement (ΔTm = 10.2 °C), XY077 is an ideal positive control or reference compound for developing and validating new RORγ assays [1]. Its low nanomolar activity allows for a wide dynamic range in dose-response experiments, enabling precise determination of compound potency and efficacy without concerns about compound solubility at high concentrations that often plague less potent analogs [2].

Mechanistic Studies in CRPC

XY077 is particularly well-suited for dissecting the role of RORγ in CRPC models. Its potent inhibition of AR, AR-V7, and PSA expression, as demonstrated in the discovery studies, makes it a powerful tool to probe RORγ-dependent pathways in cell lines like 22Rv1 and LNCaP [1]. Its selectivity profile ensures that observed biological effects can be attributed to RORγ antagonism, rather than off-target activities, which is crucial for building robust mechanistic hypotheses.

In Vivo Pharmacology and Proof-of-Concept

For in vivo studies in mouse xenograft models, XY077's high potency and target engagement are critical attributes. The compound has demonstrated significant tumor growth suppression in a 22Rv1 xenograft model [1]. Its potency suggests that lower doses may be required to achieve pharmacodynamic effects, potentially reducing the risk of compound-related toxicity and improving the therapeutic window in preclinical studies [2].

SAR and Lead Optimization

XY077 serves as a benchmark for medicinal chemistry efforts focused on the 1,2,3,4-tetrahydroquinoline scaffold. Its well-defined structure and quantitative activity data (IC50 and ΔTm) provide a clear reference point for comparing the potency and target engagement of new analogs, enabling data-driven optimization of next-generation RORγ inverse agonists [1].

Application
Selection Property
Validation Focus
RORγ pathway screening studies
Assay sensitivity range
Dose-response linearity and solubility context
CRPC pathway mechanistic studies
RORγ dependency profiling
AR/AR-V7 expression endpoint validation
In vivo model-response evaluation
Pharmacodynamic endpoint monitoring
Tumor growth model-response interpretation
Medicinal chemistry SAR studies
Potency and target-engagement benchmarks
Scaffold optimization endpoints
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